Cas no 20371-86-2 (9H-Fluorene-2-methanol,a-methyl-)

9H-Fluorene-2-methanol,a-methyl- structure
20371-86-2 structure
Product Name:9H-Fluorene-2-methanol,a-methyl-
CAS No:20371-86-2
MF:C15H14O
MW:210.271064281464
CID:286176
PubChem ID:265845
Update Time:2025-04-19

9H-Fluorene-2-methanol,a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluorene-2-methanol,a-methyl-
    • 1-(9H-fluoren-2-yl)ethanol
    • (+-)-1-Hydroxy-1-(fluorenyl-(2))-aethan
    • (+-)-2-(1-Hydroxy-aethyl)-fluoren
    • 1-Fluoranthracen
    • 1-Fluor-anthracen
    • 1-Fluoren-2-yl-aethanol
    • 1-fluoren-2-yl-ethanol
    • 2-(1-hydroxyethyl)-9H-fluorene
    • 2-(1-hydroxyethyl)fluorene
    • AC1Q4MZQ
    • AG-H-05377
    • AGN-PC-00KQJA
    • Anthracene, fluoro-
    • CTK5E3054
    • KB-152728
    • SDSFBEANHZINLH-UHFFFAOYSA-N
    • CS-0352313
    • NSC102367
    • NSC-102367
    • 1-(9H-FLUOREN-2-YL)ETHAN-1-OL
    • Z228586194
    • NCIOpen2_007034
    • 20371-86-2
    • SCHEMBL7642376
    • AKOS000125208
    • FT-0716537
    • Inchi: 1S/C15H14O/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,16H,9H2,1H3
    • InChI Key: SDSFBEANHZINLH-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=CC2C3C=CC=CC=3CC=2C=1

Computed Properties

  • Exact Mass: 210.10452
  • Monoisotopic Mass: 210.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.172
  • Boiling Point: 376.1°C at 760 mmHg
  • Flash Point: 167.7°C
  • Refractive Index: 1.643
  • PSA: 20.23
  • LogP: 3.31110
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